![molecular formula C16H18N4O2 B7475669 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7475669.png)
1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone, also known as PPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PPE is a piperazine derivative that is synthesized through a multi-step process involving the reaction of 1-phenylpyrazole-4-carboxylic acid with piperazine and acetic anhydride.
科学的研究の応用
1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone has been shown to act as a selective inhibitor of the dopamine transporter. This makes 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone a valuable tool for studying the role of dopamine in the brain and for developing new treatments for disorders such as Parkinson's disease and addiction.
作用機序
1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone acts as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting this process, 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone increases the concentration of dopamine in the synapse, leading to increased neurotransmission. This mechanism of action is similar to that of cocaine and other drugs of abuse, which also act as dopamine reuptake inhibitors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone are primarily related to its ability to increase dopamine neurotransmission. This can lead to a range of effects, including increased locomotor activity, enhanced reward sensitivity, and improved cognitive function. 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone has also been shown to have antidepressant and anxiolytic effects, making it a promising candidate for the treatment of mood disorders.
実験室実験の利点と制限
One of the main advantages of using 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone in lab experiments is its selectivity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in the brain and for developing new treatments for dopamine-related disorders. However, 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone is also a potent dopamine reuptake inhibitor, which can lead to potential confounds in experimental results. Additionally, 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone is relatively expensive and can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone. One area of interest is in the development of new treatments for addiction and other dopamine-related disorders. 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone has shown promise as a potential therapeutic agent in preclinical studies, and further research is needed to determine its efficacy in humans. Additionally, 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone could be used as a tool for studying the role of dopamine in other areas of the brain, such as the prefrontal cortex and the striatum. Finally, new synthetic methods for 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone could be developed to improve its yield and purity, making it more accessible for scientific research.
合成法
The synthesis of 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone involves a multi-step process that begins with the reaction of 1-phenylpyrazole-4-carboxylic acid with piperazine and acetic anhydride. The resulting intermediate is then treated with ethyl chloroformate to yield the final product, 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone. The overall yield of this process is approximately 60%, and the purity of the final product can be improved through recrystallization.
特性
IUPAC Name |
1-[4-(1-phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-13(21)18-7-9-19(10-8-18)16(22)14-11-17-20(12-14)15-5-3-2-4-6-15/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMQMRFWJUUXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475586.png)
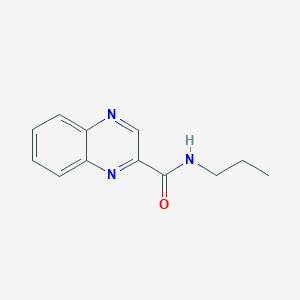
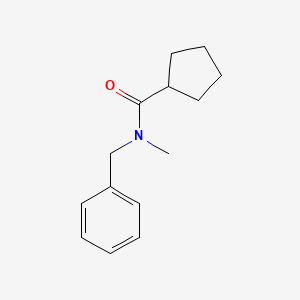


![1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)
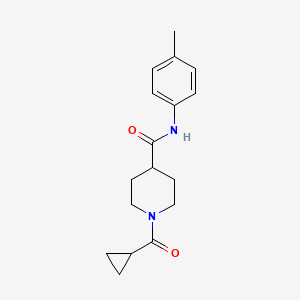

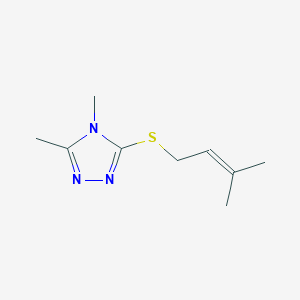

![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)
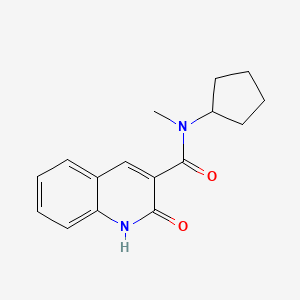
![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)
![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)